molecular formula C7H10LiNO3 B6190380 lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate CAS No. 2648948-42-7

lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate

Cat. No.: B6190380
CAS No.: 2648948-42-7
M. Wt: 163.1
InChI Key:
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Description

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C9H13LiNO3

Preparation Methods

The synthesis of lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of lithium salts and organic solvents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use in drug development and as a treatment for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities and chemical properties.

    Lithium salts: These compounds contain lithium ions and may have similar applications in medicine and industry.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and lithium ion, which may confer distinct properties and applications compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate involves the reaction of 3-methyl-5-oxopyrrolidine-3-acetic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "3-methyl-5-oxopyrrolidine-3-acetic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 3-methyl-5-oxopyrrolidine-3-acetic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir until complete dissolution.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the desired product." ] }

CAS No.

2648948-42-7

Molecular Formula

C7H10LiNO3

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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